7-Ethylquinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamides, such as EQS, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

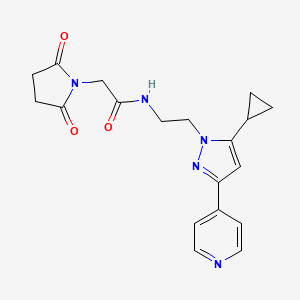

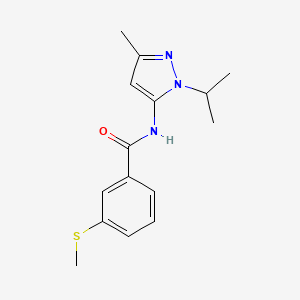

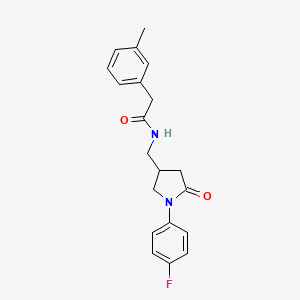

The molecular formula of EQS is C11H12N2O2S. It contains the sulfonamide functional group attached to an aniline . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Chemical Reactions Analysis

The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .Physical and Chemical Properties Analysis

EQS has a molecular weight of 236.29. It is a powder at room temperature .Scientific Research Applications

Protein Kinase Inhibition

Isoquinolinesulfonamide compounds, including derivatives similar to 7-Ethylquinoline-8-sulfonamide, have been identified as potent inhibitors of protein kinases, including casein kinase I and II, cyclic AMP-dependent protein kinase (PKA), and protein kinase C. These inhibitors demonstrate selective activity, offering tools for studying the biological significance and therapeutic targeting of kinase-mediated pathways (Chijiwa et al., 1989); (Hidaka et al., 1984).

Antimicrobial Activities

Sulfonamide-substituted 8-hydroxyquinoline derivatives exhibit significant antimicrobial and antifungal activities. These compounds, by integrating both sulfonamide and 8-hydroxyquinoline functionalities, offer enhanced biocidal properties against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Dixit et al., 2010).

Metal Ion Extraction and Coordination Chemistry

8-Sulfonamidoquinoline derivatives are explored for their chelating abilities in metal ion extraction. Their use in ionic liquid extraction systems for divalent metal cations showcases their potential as novel reagents in separation technologies and coordination chemistry. Furthermore, complexes formed with metals such as zinc and copper have been studied for their structural, physicochemical properties, and interactions with DNA, contributing to the understanding of metal-ligand interactions in biological and environmental contexts (Ajioka et al., 2008); (Macías et al., 2012).

Modulation of Cellular Signaling

Isoquinolinesulfonamides like H-89 have been utilized to study cellular signaling pathways, particularly in inhibiting cyclic AMP-dependent protein kinase, thereby affecting processes such as neurite outgrowth in PC12 cells. This highlights the utility of these compounds in dissecting the molecular underpinnings of neuronal development and the potential therapeutic interventions in neurological disorders (Chijiwa et al., 1990).

Mechanism of Action

Target of Action

The primary target of 7-Ethylquinoline-8-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of nucleic acids like DNA or RNA .

Mode of Action

This compound: acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, This compound disrupts the biochemical pathway that produces folic acid . Folic acid is necessary for the synthesis of nucleic acids, so its absence hinders the production of DNA and RNA. This, in turn, prevents bacterial cells from dividing and growing .

Pharmacokinetics

The pharmacokinetics of This compound Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout body tissues . They are primarily excreted unchanged in the urine .

Result of Action

The result of This compound ’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, it disrupts DNA and RNA production, which are necessary for bacterial cell division and growth . This makes it an effective antibacterial agent .

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the presence of PABA in the environment, as PABA can outcompete the drug for binding sites on the enzyme . Additionally, the pH and temperature of the environment can impact the drug’s stability and effectiveness .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Ethylquinoline-8-sulfonamide are not fully elucidated. Based on its structural similarity to other sulfonamides, it can be inferred that it may interact with various enzymes and proteins. Sulfonamides are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . These interactions can influence various biochemical reactions within the cell.

Cellular Effects

They can also cause strong allergic reactions when used in large doses .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages . For instance, low doses of certain drugs can have effects that are not predicted by effects at higher doses .

Metabolic Pathways

Sulfonamides are known to interfere with the metabolic pathways of bacteria, specifically the synthesis of folic acid .

Transport and Distribution

It is known that the distribution of drugs in the body can be influenced by factors such as blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

The localization of a compound within a cell can have significant effects on its activity or function .

Properties

IUPAC Name |

7-ethylquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-8-5-6-9-4-3-7-13-10(9)11(8)16(12,14)15/h3-7H,2H2,1H3,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRSJVHJAMHORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219379-24-3 |

Source

|

| Record name | 7-ethylquinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2598712.png)

![1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2598714.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2598716.png)